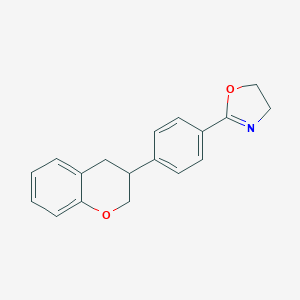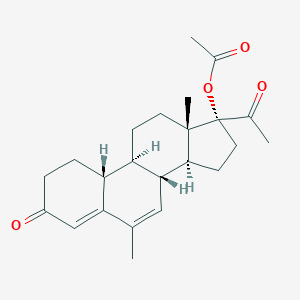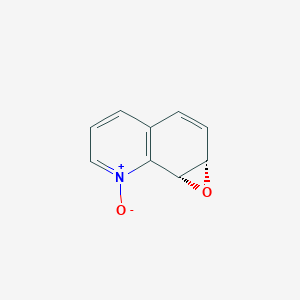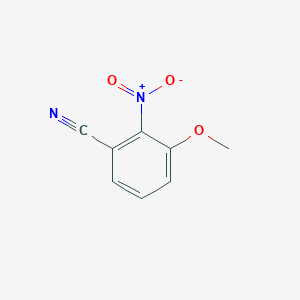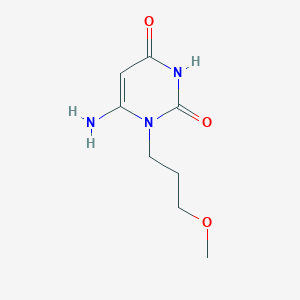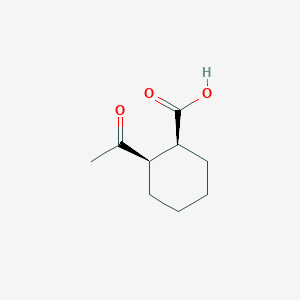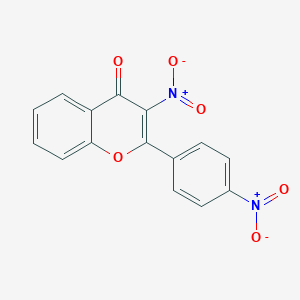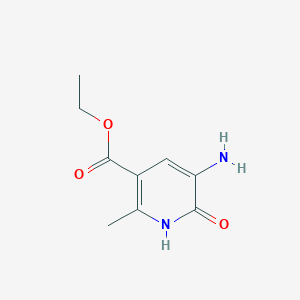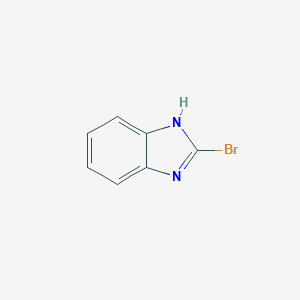
2-bromo-1H-benzimidazole
Overview
Description
2-Bromo-1H-benzimidazole, also known as 2-bromo-1-benzimidazole and this compound, is an organic compound that is used in a variety of scientific research applications. It is an important intermediate in the synthesis of many heterocyclic compounds. It is also used as a building block for the synthesis of a variety of compounds, including drugs, dyes, and insecticides. This compound is a colorless solid that is soluble in many organic solvents.
Scientific Research Applications
Antibacterial and Anticancer Activities
- Synthesis and Antibacterial Activity : 2-bromo-1H-benzimidazole derivatives have been synthesized and evaluated for their antibacterial activities against pathogens such as Staphylococcus aureus and Escherichia coli. These derivatives show promising efficiency in vitro for antioxidant activity and cytotoxicity effect against human liver cancer cell line HepG2 and human hepatocyte carcinoma cells (Khalifa et al., 2018).
- Anticancer Effects : Novel 2-(4-phenoxyphenyl)-1H-benzimidazole derivatives have shown significant cytotoxic activity against the human chronic myelogenous leukemia (CML) cell line K562. These derivatives have been found to influence the expression of apoptosis-related genes (Gurkan-Alp et al., 2015).
Antiviral Activity
- Inhibition of Human Cytomegalovirus : Benzimidazole nucleosides, including derivatives of this compound, have been identified as potent inhibitors of human cytomegalovirus (HCMV) replication. These compounds, through their unique mode of action, provide significant potency against laboratory and clinical HCMV strains, including those resistant to other antivirals (Biron et al., 2002).
DNA Binding and Corrosion Inhibition
- DNA Binding and Antibacterial Activity of Metal Complexes : Benzimidazole derivatives have been shown to bind DNA, potentially through an intercalative mode, and exhibit antibacterial activity against various bacterial strains. These compounds demonstrate their multifunctional role in both biological and chemical applications (Mahmood et al., 2019).
- Corrosion Inhibition : A benzimidazole derivative, 2-(2-bromophenyl)-1-methyl-1H-benzimidazole, has been studied as a corrosion inhibitor for Cu-Ni alloys in acidic environments. This application is particularly relevant in industrial settings, like desalination plants, where corrosion inhibition is crucial (Onyeachu et al., 2020).
Mechanism of Action
Target of Action
2-Bromo-1H-benzimidazole is a synthetic compound that has been found to have several targets in biological systems . It primarily targets the respiratory system . It has also been reported to have antiproliferative activity on tumor cell lines .
Mode of Action
Benzimidazole derivatives are known to act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Benzimidazole compounds, including this compound, are known to affect various biochemical pathways. They have been reported to have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities
Pharmacokinetics
Benzimidazole compounds are generally known to have good bioavailability
Result of Action
The result of this compound’s action can vary depending on the specific target and biological context. For example, it has been reported to have antiproliferative activity on tumor cell lines, suggesting that it may induce cell death or inhibit cell growth in these contexts . In the context of corrosion inhibition, it acts by decreasing the rate of attack by the environment on metals .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, benzimidazoles are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . This suggests that the efficacy and stability of this compound may be influenced by the pH and ionic strength of its environment.
Safety and Hazards
properties
IUPAC Name |
2-bromo-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPYXVIHDRDPDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379951 | |
| Record name | 2-bromo-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54624-57-6 | |
| Record name | 2-bromo-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromobenzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-bromo-1H-benzimidazole interact with mild steel to inhibit corrosion in hydrochloric acid?
A1: The research paper suggests that this compound (BrBD) acts as a mixed-type corrosion inhibitor for mild steel in 1 M hydrochloric acid []. This means it can affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions involved in the corrosion process. The inhibition mechanism is attributed to the adsorption of BrBD molecules onto the mild steel surface []. This adsorption creates a protective barrier that hinders the interaction between the corrosive acid and the metal surface, thus slowing down the corrosion rate.
Q2: What kind of experimental evidence supports the corrosion inhibition effectiveness of this compound?
A2: The research utilized both electrochemical and weight loss measurements to investigate the inhibition effectiveness of BrBD []. Electrochemical techniques, such as polarization studies, provided insights into the compound's influence on the anodic and cathodic reactions driving corrosion. Weight loss measurements offered a direct assessment of the metal loss over time in the presence and absence of BrBD, allowing for the calculation of inhibition efficiency. The combined results from these methods confirmed the corrosion inhibition properties of BrBD.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


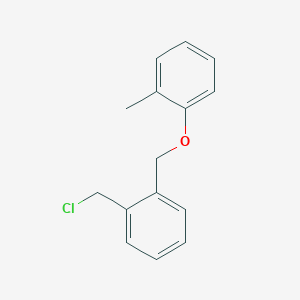
![N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B136417.png)
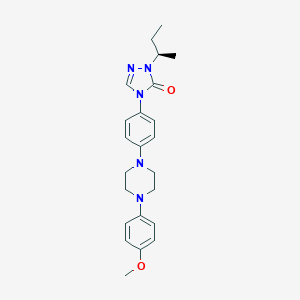
![Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II)](/img/structure/B136425.png)
